Methyl 2-{[(4,4-dioxido-3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate
Description
Methyl 2-{[(4,4-dioxido-3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is a heterocyclic compound featuring a thiazole core substituted with a methyl ester group at position 5 and a carboxamide linkage to a 4,4-dioxido-3-phenyl-5,6-dihydro-1,4-oxathiin moiety. The thiazole ring is a privileged scaffold in medicinal chemistry due to its bioisosteric properties and metabolic stability . The oxathiin component introduces sulfone and ether functionalities, which may enhance solubility and modulate electronic properties.
Properties
Molecular Formula |
C17H16N2O6S2 |
|---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
methyl 2-[(4,4-dioxo-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C17H16N2O6S2/c1-10-13(16(21)24-2)26-17(18-10)19-15(20)12-14(11-6-4-3-5-7-11)27(22,23)9-8-25-12/h3-7H,8-9H2,1-2H3,(H,18,19,20) |
InChI Key |
HINQAOMKZSNING-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=C(S(=O)(=O)CCO2)C3=CC=CC=C3)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[(4,4-dioxido-3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate typically involves multiple steps, including the formation of the thiazole and oxathiin rings. Common reagents used in the synthesis include thionyl chloride, phenylhydrazine, and various carboxylic acids. The reaction conditions often involve refluxing in solvents such as methanol or toluene .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(4,4-dioxido-3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxathiin ring to a dihydro form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions may vary but often involve controlled temperatures and the use of inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
Methyl 2-{[(4,4-dioxido-3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-{[(4,4-dioxido-3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of various biochemical pathways. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Differences
The target compound is distinguished from similar thiazole derivatives by its unique oxathiin-based substituent. Below is a comparative analysis with three structurally related compounds:
Functional Group Impact on Activity
- Oxathiin-Sulfone Moiety: The 4,4-dioxido-1,4-oxathiin group in the target compound introduces sulfone and ether linkages, which are absent in BAC (carboxylic acid) and pyridinyl analogs. Sulfones are known to enhance metabolic stability and electrostatic interactions with target proteins .
- Methyl Ester vs. Carboxylic Acid : Unlike BAC, which features a free carboxylic acid, the target compound’s methyl ester may improve cell permeability but reduce direct hydrogen-bonding capacity. This trade-off is critical in optimizing bioavailability .
- Aromatic vs. Heteroaromatic Substituents : The phenyl group in the oxathiin ring contrasts with the pyridinyl group in analogs from . Pyridinyl groups often enhance solubility and metal-coordination capacity, whereas phenyl groups favor hydrophobic interactions .
Physicochemical Data
While explicit data for the target compound are absent, related compounds provide benchmarks:
- Molecular Weight : Estimated ~450–500 g/mol (based on analogs in –6).
- Solubility : The oxathiin-sulfone group likely improves aqueous solubility compared to purely hydrophobic analogs like BAC .
- Stability : Sulfone groups resist oxidative degradation, suggesting enhanced shelf-life compared to thioether-containing analogs.
Q & A
Q. What are the optimal synthetic routes for preparing this compound, and how do reaction conditions influence yield and purity?
The synthesis of this compound involves multi-step heterocyclic coupling. A general approach includes:
- Step 1: Reacting a 4,4-dioxido-3-phenyl-5,6-dihydro-1,4-oxathiin-2-carboxylic acid derivative with a thiazole precursor under carbodiimide-mediated coupling (e.g., EDC or DCC) in anhydrous DMF or THF .
- Step 2: Optimizing reaction time (typically 6–12 hours) and temperature (60–80°C) to minimize by-products like unreacted starting materials or hydrolyzed intermediates .
- Step 3: Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (DMF/water mixtures) . Critical parameters : Solvent polarity, stoichiometric ratios of reactants, and inert atmosphere to prevent oxidation of sulfur-containing moieties .
Q. Which spectroscopic and chromatographic methods are most reliable for structural characterization?
- NMR : Use H and C NMR in DMSO-d6 to resolve signals for the oxathiin ring (δ 3.5–4.5 ppm for CH2 groups) and thiazole protons (δ 7.0–8.5 ppm for aromatic systems) .
- FTIR : Confirm carbonyl stretches (C=O at ~1700 cm) and sulfone (S=O at ~1150–1250 cm) .
- HPLC-MS : Employ reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) with ESI-MS to verify molecular ion peaks and fragmentation patterns .
Q. How can researchers mitigate solubility challenges during in vitro bioactivity assays?
- Solvent selection : Use DMSO for stock solutions (≤1% v/v final concentration) to avoid precipitation in aqueous buffers .
- Surfactants : Add Tween-80 (0.05% w/v) to enhance solubility in cell culture media .
- Control experiments : Include vehicle controls to rule out solvent-induced cytotoxicity .
Advanced Research Questions
Q. What computational strategies are effective for predicting binding modes to biological targets?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases or oxidoreductases). Focus on the thiazole and oxathiin moieties as potential hydrogen-bond acceptors .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-target complexes, particularly at sulfone and carboxylate functional groups .
- SAR analysis : Compare docking scores with analogs (e.g., methyl vs. ethyl ester derivatives) to identify critical substituents for activity .
Q. How can contradictory bioactivity data across studies be systematically resolved?
- Source analysis : Verify compound purity (≥95% by HPLC) and storage conditions (desiccated, −20°C), as degradation products (e.g., ester hydrolysis) may skew results .
- Assay standardization : Replicate experiments using identical cell lines (e.g., HEK293 vs. HepG2) and endpoint measurements (e.g., IC50 vs. EC50) .
- Meta-analysis : Cross-reference data with structurally related compounds (e.g., oxazole or thiadiazine derivatives) to identify trends in potency .
Q. What experimental designs are optimal for evaluating metabolic stability?
- In vitro models : Use liver microsomes (human or rat) with NADPH cofactor, monitoring parent compound depletion via LC-MS/MS over 60 minutes .
- CYP inhibition assays : Screen against CYP3A4 and CYP2D6 isoforms using fluorogenic substrates to assess drug-drug interaction risks .
- Data interpretation : Calculate intrinsic clearance (CL) and compare to reference compounds (e.g., verapamil for high clearance) .
Q. How do steric and electronic effects of the methyl substituents influence reactivity?
- Steric effects : The 4-methyl group on the thiazole ring may hinder nucleophilic attacks at the adjacent carbonyl, as shown in comparative hydrolysis studies with non-methylated analogs .
- Electronic effects : Electron-withdrawing sulfone groups (4,4-dioxido) enhance electrophilicity of the oxathiin carbonyl, facilitating amide bond formation .
- DFT calculations : Use Gaussian09 to map electrostatic potential surfaces and predict sites of electrophilic/nucleophilic reactivity .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
